molecular formula C24H27ClN4O3S B11804044 (S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate

(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate

Cat. No.: B11804044
M. Wt: 487.0 g/mol
InChI Key: HBDLOCXCGHJHHU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a carbamate ester, a thieno[3,2-c]pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate ester group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where various nucleophiles can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used to study the interactions of thieno[3,2-c]pyridine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related compounds and to identify new biological pathways.

    Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical or agrochemical applications.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-c]pyridine ring can interact with the active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity of the compound to its targets, while the carbamate ester group can undergo hydrolysis, releasing active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl3-((7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl)amino)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thieno[3,2-c]pyridine ring enhances its potential as a bioactive compound, while the piperidine ring and carbamate ester group contribute to its stability and reactivity .

Properties

Molecular Formula

C24H27ClN4O3S

Molecular Weight

487.0 g/mol

IUPAC Name

tert-butyl (3S)-3-[[7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C24H27ClN4O3S/c1-24(2,3)32-23(31)29-10-4-5-16(13-29)28-22-17-11-19(14-6-8-15(25)9-7-14)33-20(17)18(12-27-22)21(26)30/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H2,26,30)(H,27,28)/t16-/m0/s1

InChI Key

HBDLOCXCGHJHHU-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=C(C3=C2C=C(S3)C4=CC=C(C=C4)Cl)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=C(C3=C2C=C(S3)C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.